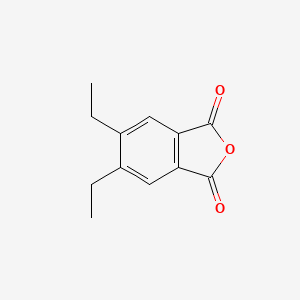

4,5-Diethyl-phthalic acid anhydride

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-diethyl-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-3-7-5-9-10(6-8(7)4-2)12(14)15-11(9)13/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOAQTWFVCRFMNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1CC)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,5 Diethyl Phthalic Acid Anhydride

Classical and Contemporary Synthetic Pathways

The formation of the 4,5-diethyl-phthalic acid anhydride (B1165640) structure relies on established and modern synthetic transformations. These pathways are designed to build the core aromatic dicarboxylic anhydride structure with the desired ethyl substituents in the correct regiochemical arrangement.

Oxidation-Based Synthesis Approaches

A fundamental and direct method for synthesizing substituted phthalic anhydrides is the catalytic oxidation of corresponding ortho-disubstituted benzene (B151609) derivatives. For the target molecule, this would involve the oxidation of 1,2-diethyl-4,5-dialkylbenzene, most commonly 1,2,4,5-tetraethylbenzene (B3055245) or 4,5-diethyl-o-xylene. This process is analogous to the large-scale industrial production of unsubstituted phthalic anhydride from o-xylene (B151617) or naphthalene. libretexts.orgresearchgate.net

The reaction typically employs a vanadium-based catalyst, such as vanadium pentoxide (V₂O₅) supported on titanium dioxide (TiO₂), and uses air or molecular oxygen as the oxidant at elevated temperatures. libretexts.org The reaction proceeds by oxidizing the alkyl groups at the 1 and 2 positions of the benzene ring to carboxylic acids, which then undergo in-situ dehydration at high temperatures to form the stable five-membered anhydride ring. asianpubs.org

More recent developments have focused on liquid-phase oxidation under milder conditions. For instance, V-N-C (vanadium-nitrogen-carbon) materials have been developed as catalysts for the liquid-phase oxidation of substituted aromatic ketones, such as substituted 1-indanones, to the corresponding phthalic anhydride derivatives using molecular oxygen. google.com This method offers high conversion and selectivity for various substituted phthalic anhydrides.

Table 1: Representative Conditions for Oxidation of Aromatic Precursors to Substituted Phthalic Anhydrides

| Precursor | Catalyst System | Oxidant | Temperature (°C) | Solvent | Product | Conversion (%) | Selectivity (%) | Reference |

| 5-Methyl-1-indanone | V-N-C Material | O₂ | 140 | γ-Butyrolactone | 4-Methylphthalic anhydride | 99 | 92 | google.com |

| 5-Methoxy-1-indanone | V-N-C Material | O₂ | 120 | γ-Valerolactone | 4-Methoxyphthalic anhydride | 99 | 93 | google.com |

| o-Xylene | V₂O₅/TiO₂ | Air | 350–500 | Gas Phase | Phthalic anhydride | High | High | libretexts.org |

Diels-Alder Cycloaddition Strategies and Subsequent Aromatization

A versatile and atom-economical approach to substituted phthalic anhydrides involves a [4+2] Diels-Alder cycloaddition followed by a series of transformations to achieve aromatization. This pathway is particularly useful for accessing specifically substituted aromatic rings from non-aromatic precursors.

Precursor Design and Selection (e.g., substituted furans and maleic anhydride)

The core of this strategy is the Diels-Alder reaction between a substituted furan (B31954) (the diene) and maleic anhydride (the dienophile). To synthesize the 4,5-diethyl derivative, the required diene would be 3,4-diethylfuran. The reaction of this furan derivative with maleic anhydride yields a 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride intermediate, commonly known as an oxanorbornane adduct. psu.edu The reaction is a concerted cycloaddition that establishes the relative stereochemistry of the substituents. upenn.edu While the direct Diels-Alder reaction of some furans can be thermodynamically unfavorable, the use of catalysts or specific reaction conditions, such as high pressure or supercritical CO₂, can enhance reaction rates. psu.edunih.gov

Hydrogenation of Oxanorbornane Intermediates

Following the cycloaddition, the double bond within the oxanorbornane adduct is typically reduced via catalytic hydrogenation. This step is crucial as it prevents a retro-Diels-Alder reaction and facilitates the subsequent aromatization. Standard hydrogenation catalysts like Palladium on carbon (Pd/C) or ruthenium on carbon (Ru/C) are effective for this transformation, converting the alkene to an alkane. researchgate.net The hydrogenation of the double bond in the bicyclic system yields the corresponding saturated oxanorbornane dicarboxylic anhydride. This saturated intermediate is generally more stable than its unsaturated precursor. acs.org

Table 2: Catalysts for Hydrogenation of Dicarboxylic Acids and Related Structures

| Substrate Type | Catalyst | Product Type | Selectivity | Reference |

| Aromatic Dicarboxylic Acids | 5% Pd/C | Cyclohexane Dicarboxylic Acid | 100% | researchgate.net |

| Dicarboxylic Acids | Re-Pd/SiO₂ | Diols | High | rsc.org |

Dehydration and Dehydrogenation Protocols

The final and often most challenging step is the aromatization of the saturated oxanorbornane intermediate to form the phthalic anhydride ring. This transformation requires the elimination of the oxygen bridge (dehydration) and the removal of two hydrogen atoms (dehydrogenation). This can be accomplished in a single step under harsh conditions or through a sequence of reactions. Acid catalysis is commonly employed to facilitate the dehydration step, which involves the acid-promoted opening of the oxygen bridge followed by the elimination of water. Subsequent dehydrogenation, often aided by a catalyst such as palladium on carbon (Pd/C) at high temperatures, removes the remaining hydrogens to form the stable aromatic ring. nih.gov

Transimidation Reactions from Substituted N-Alkyl Phthalimides

An alternative pathway to 4,5-diethyl-phthalic acid anhydride involves the chemical transformation of a corresponding N-substituted 4,5-diethylphthalimide. While not a direct "transimidation" in the sense of an exchange reaction, this route typically proceeds via hydrolysis of the imide to the corresponding phthalic acid, followed by dehydration.

The process begins with an N-substituted 4,5-diethylphthalimide. This starting material can be subjected to hydrolysis, typically under strong alkaline or acidic conditions, to cleave the imide's C-N bonds. cdnsciencepub.comnih.gov Alkaline hydrolysis with a base like potassium hydroxide (B78521) (KOH) initially opens the imide ring to form the potassium salt of the N-substituted phthalamic acid. researchgate.net Further heating or more stringent conditions can cleave the amide bond, releasing the primary amine and forming the dicarboxylate salt of 4,5-diethylphthalic acid. prutor.aicdnsciencepub.com

Once the 4,5-diethylphthalic acid is obtained and isolated after acidification, it can be converted to the target anhydride. This is a simple dehydration reaction, which can be accomplished by heating the dicarboxylic acid above its melting point or by using a chemical dehydrating agent, such as acetic anhydride or thionyl chloride, to facilitate the intramolecular cyclization. asianpubs.org

Dehydration of 4,5-Diethyl-phthalic Acid Precursors

The conversion of a phthalic acid to its anhydride is a well-established chemical process. wikipedia.orgnih.govgoogle.com For 4,5-diethyl-phthalic acid, this transformation would involve heating the dicarboxylic acid, which leads to an intramolecular condensation reaction, releasing water and forming the cyclic anhydride. wikipedia.orgsciencemadness.orgsciencemadness.org This thermal dehydration is a common and straightforward method for preparing phthalic anhydrides. wikipedia.org The reaction is typically carried out by heating the phthalic acid to a temperature above its melting point, often in the range of 210°C or higher, to facilitate the removal of water. wikipedia.orgsciencemadness.org In some methodologies, the process is conducted in the presence of a dehydrating agent or an inert solvent to aid in the removal of water and drive the reaction to completion. google.comgoogle.com

Catalytic Systems in Synthesis

Catalysts play a crucial role in the synthesis of phthalic anhydrides, including substituted variants, by lowering the activation energy and improving reaction rates and yields. Both homogeneous and heterogeneous catalysts are employed in these processes.

Homogeneous Catalysis

Homogeneous catalysts, which exist in the same phase as the reactants, are utilized in certain esterification and anhydride formation reactions. For instance, the esterification of phthalic anhydride with alcohols has been studied using homogeneous acid catalysts like para-toluenesulfonic acid (p-TSA) and methanesulfonic acid (MSA). researchgate.net These acids can also catalyze the dehydration of dicarboxylic acids to their corresponding anhydrides. google.com In the context of producing diethyl phthalate (B1215562), sulfuric acid has been used as a homogeneous catalyst in the reaction of phthalic anhydride with ethanol. google.com Such catalysts could theoretically be applied to the synthesis of this compound from its diacid precursor.

Heterogeneous Catalysis (e.g., vanadium-based catalysts, acid resin catalysts)

Heterogeneous catalysts are widely favored in industrial settings due to their ease of separation from the reaction mixture.

Vanadium-based catalysts are the cornerstone of industrial phthalic anhydride production, primarily through the gas-phase oxidation of o-xylene or naphthalene. wikipedia.orgrsc.orgbasf.com These catalysts, typically composed of vanadium pentoxide (V₂O₅) supported on titanium dioxide (TiO₂), are highly effective in promoting the oxidation of the methyl groups of o-xylene to form the anhydride ring. wikipedia.orgrsc.orggoogle.com The catalyst's performance can be enhanced by the addition of various promoters. google.comclariant.com While this method is for the parent phthalic anhydride, similar principles would apply to the oxidation of 1,2-diethylbenzene (B43095) to produce this compound, though reaction conditions would need to be optimized. Vanadium-based catalysts have also been mentioned in the context of producing substituted phthalic anhydrides. google.comgoogle.com

Acid resin catalysts , such as Amberlyst 36, have demonstrated high efficacy in the dehydration of Diels-Alder adducts to produce phthalic anhydride. acs.org In one study, a near-quantitative yield of phthalic anhydride was achieved from a bio-based precursor using an acid resin catalyst under mild conditions. acs.org These solid acid catalysts offer a green alternative to traditional liquid acids, as they are easily recoverable and reusable. acs.orgnih.gov Their application could be extended to the dehydration of 4,5-diethyl-phthalic acid.

Novel Catalytic Approaches for Substituted Phthalic Anhydrides

Research into novel catalytic systems aims to improve the efficiency and sustainability of phthalic anhydride synthesis. One innovative approach involves a three-step procedure starting from bio-based furanics to produce substituted phthalic anhydrides. nih.gov This method utilizes a combination of acidic zeolites or resins with a metal on a carbon support for the final dehydration and dehydrogenation steps, achieving high yields of aromatics under relatively mild conditions. nih.gov Another novel method reports the one-pot synthesis of renewable phthalic anhydride from 5-hydroxymethfurfural (HMF) using a MoO₃/Cu(NO₃)₂ catalyst. core.ac.uk These advanced catalytic strategies hold promise for the development of more sustainable routes to a variety of substituted phthalic anhydrides, including this compound.

Green Chemistry Principles in Synthesis Optimization

The application of green chemistry principles is increasingly important in chemical manufacturing to minimize environmental impact.

Solvent-Free Reaction Conditions

Conducting reactions without the use of solvents, or in a "solvent-free" manner, is a key principle of green chemistry as it reduces waste and potential environmental contamination. cu.edu.tr The synthesis of phthalic anhydride from the Diels-Alder adduct of furan and maleic anhydride has been successfully demonstrated under solvent-free conditions, achieving a high yield. rsc.org This approach not only simplifies the process and reduces costs but also aligns with the goals of sustainable chemistry. rsc.org Microwave-assisted solvent-free synthesis is another green method that has been applied to the preparation of phthalimide (B116566) derivatives from phthalic anhydride. rsc.org These examples highlight the potential for developing a solvent-free synthetic route for this compound from its corresponding diacid.

Atom Economy Considerations

The concept of atom economy, a central tenet of green chemistry, evaluates the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired final product. An ideal reaction would have 100% atom economy, meaning no atoms are wasted as byproducts. The synthesis of phthalic anhydride and its derivatives is increasingly being scrutinized through this lens to develop more sustainable manufacturing processes.

The formula for calculating atom economy is:

The molecular weights are approximately:

Furan (C₄H₄O): 68.07 g/mol

Maleic Anhydride (C₄H₂O₃): 98.06 g/mol

Phthalic Anhydride (C₈H₄O₃): 148.12 g/mol wikipedia.org

Water (H₂O): 18.02 g/mol

The atom economy for this two-step synthesis of phthalic anhydride is calculated as follows:

This demonstrates a relatively high atom economy for a two-step process. In contrast, traditional methods for producing phthalic anhydride, such as the oxidation of o-xylene or naphthalene, often involve more complex reactions with the formation of carbon dioxide and other byproducts, leading to a lower atom economy. rsc.org The pursuit of synthetic routes with high atom economy is crucial for minimizing waste and enhancing the sustainability of chemical production. cu.edu.tr

Renewable Feedstock Utilization

The transition from petrochemical feedstocks to renewable resources is a critical aspect of developing sustainable chemical manufacturing. For the production of phthalic anhydride and its derivatives, significant research has focused on utilizing biomass-derived platform molecules. resourcewise.com

A key strategy involves the use of furan and maleic anhydride, both of which can be sourced from renewable materials. rsc.orgresearchgate.netcore.ac.uk Furan can be produced through the decarbonylation of furfural, a compound derived from the hemicellulose fraction of lignocellulosic biomass. rsc.orgresourcewise.com Hemicellulose is an abundant, non-food-based polysaccharide found in agricultural residues like straws and husks. resourcewise.com

Similarly, maleic anhydride can be produced from renewable sources. One pathway involves the oxidation of furfural. rsc.org Another promising route is the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a versatile platform chemical that can be obtained from the dehydration of fructose, which is in turn derived from starch or cellulose. core.ac.uk Research has demonstrated the one-pot synthesis of phthalic anhydride from HMF, integrating multiple reaction steps. core.ac.uk

The use of these bio-based feedstocks offers a significant advantage in reducing the carbon footprint of phthalic anhydride production. By leveraging abundant and renewable lignocellulosic biomass, the chemical industry can move towards a more circular economy, decreasing its reliance on finite fossil fuels. rsc.orgresourcewise.com The development of efficient catalytic systems, such as those using MoO₃/Cu(NO₃)₂ for the conversion of HMF, is crucial for making these bio-based routes economically viable. core.ac.ukrsc.org

While the direct synthesis of this compound from renewable feedstocks is not explicitly detailed in current literature, the established pathways to the parent phthalic anhydride provide a strong foundation. It is conceivable that substituted furans or maleic anhydrides, potentially also derived from biomass, could be employed in similar Diels-Alder and dehydration sequences to produce a variety of substituted phthalic anhydrides in a more sustainable manner.

Reactivity and Reaction Mechanisms of 4,5 Diethyl Phthalic Acid Anhydride

Ring-Opening Reactions with Nucleophiles

The strained five-membered ring of 4,5-diethyl-phthalic acid anhydride (B1165640) readily undergoes nucleophilic acyl substitution reactions, leading to ring-opening. This class of reactions is characteristic of cyclic anhydrides and is central to their use in chemical synthesis. Common nucleophiles include water, alcohols, and amines, which lead to the formation of dicarboxylic acids, monoesters, and amides, respectively.

The reaction of 4,5-diethyl-phthalic acid anhydride with water results in the formation of 4,5-diethyl-phthalic acid. This hydrolysis is a fundamental reaction that proceeds readily, particularly in the presence of heat or catalysts. The initial attack of a water molecule on one of the carbonyl carbons leads to a tetrahedral intermediate, which then collapses to open the anhydride ring and form the corresponding dicarboxylic acid.

The reaction proceeds via a nucleophilic attack of a water molecule on one of the carbonyl carbons. In neutral or acidic conditions, the reaction is generally slow. However, under basic conditions, the hydroxide (B78521) ion, a much stronger nucleophile than water, attacks the carbonyl carbon much more rapidly. The mechanism involves the formation of a tetrahedral intermediate which then undergoes ring opening.

For phthalic anhydride, the hydrolysis rate constant has been determined, and the reaction is known to be accelerated by various bases. researchgate.net For instance, bases like acetate, phosphate, and N-methyl imidazole (B134444) have been shown to catalyze the hydrolysis of phthalic anhydride. researchgate.net It is reasonable to infer that the hydrolysis of this compound follows a similar mechanistic pathway. The electron-donating nature of the ethyl groups in the 4 and 5 positions would be expected to slightly decrease the rate of nucleophilic attack compared to unsubstituted phthalic anhydride due to a reduction in the electrophilicity of the carbonyl carbons.

A study on the hydrolysis of phthalamic acid and its derivatives has shown that phthalic anhydride can be an intermediate in these reactions, highlighting the dynamic nature of the anhydride-dicarboxylic acid equilibrium in aqueous solutions.

The rate of hydrolysis of cyclic anhydrides is significantly influenced by the pH of the medium. For phthalic anhydride, the hydrolysis rate is relatively constant at low pH but increases significantly as the pH becomes neutral and then basic. researchgate.net This is due to the increased concentration and nucleophilicity of the hydroxide ion at higher pH.

Catalysis by the neighboring carboxyl group in the monoanion of the resulting dicarboxylic acid can also play a role, particularly in the reverse reaction of ring closure. researchgate.net In the case of 4,5-diethyl-phthalic acid, the pKa values of the two carboxylic acid groups would be a key factor in determining the pH range over which this intramolecular catalysis is significant.

Various bases can act as nucleophilic catalysts in the hydrolysis of phthalic anhydride. researchgate.net For example, N-methyl imidazole reacts as a nucleophile to form an activated intermediate which is then more readily attacked by water. researchgate.net It is expected that the hydrolysis of this compound would also be susceptible to catalysis by similar nucleophilic species.

Table 1: Factors Influencing the Hydrolysis of Phthalic Anhydrides

| Factor | Influence on Hydrolysis Rate | Mechanistic Rationale |

| pH | Increases with increasing pH | Higher concentration of the more nucleophilic hydroxide ion. |

| Base Catalysis | Rate increases in the presence of bases | Bases can act as nucleophiles or general bases to activate the anhydride or water. researchgate.net |

| Acid Catalysis | Rate can be enhanced in acidic conditions | Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon. |

| Substituents | Electron-donating groups (like ethyl) are expected to decrease the rate | Reduction of the electrophilicity of the carbonyl carbons. |

The reaction of this compound with alcohols, known as alcoholysis, is a common method for the synthesis of phthalate (B1215562) esters. This reaction is of significant industrial importance for the production of plasticizers. The reaction proceeds in a stepwise manner, initially forming a monoester, which can then be further esterified to a diester. wikipedia.org

The alcoholysis of this compound begins with the nucleophilic attack of an alcohol molecule on one of the carbonyl carbons of the anhydride ring. This initial reaction is typically fast and leads to the formation of a monoester, specifically a 4,5-diethyl-phthalic acid monoester. wikipedia.org This step does not require a catalyst and often proceeds simply by mixing the anhydride and the alcohol.

The second step, the esterification of the remaining carboxylic acid group of the monoester to form a diester, is generally a slower, reversible reaction that requires a catalyst and often the removal of water to drive the equilibrium towards the product side. wikipedia.org The general scheme for the formation of mono- and diesters from phthalic anhydride is well-established. wikipedia.org

Reaction Scheme for Esterification:

Monoester Formation: C₆H₂(C₂H₅)₂(CO)₂O + ROH → C₆H₂(C₂H₅)₂(CO₂H)CO₂R

Diester Formation: C₆H₂(C₂H₅)₂(CO₂H)CO₂R + ROH ⇌ C₆H₂(C₂H₅)₂(CO₂R)₂ + H₂O

The structure of the alcohol (primary, secondary, or tertiary) and the reaction conditions will influence the rate and extent of both mono- and diester formation.

The esterification of the monoester to the diester is typically catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. google.com The mechanism of acid-catalyzed esterification, often referred to as the Fischer-Speier esterification, involves the protonation of the carbonyl oxygen of the carboxylic acid group by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

The subsequent steps involve the formation of a tetrahedral intermediate, followed by the elimination of a water molecule to form the ester. The catalyst is regenerated at the end of the reaction cycle.

Table 2: Common Catalysts for the Esterification of Phthalic Anhydrides

| Catalyst Type | Examples | General Characteristics |

| Brønsted Acids | Sulfuric acid, p-Toluenesulfonic acid | Homogeneous catalysts, highly effective but can be corrosive and difficult to separate. google.com |

| Solid Acids | Zeolites, Ion-exchange resins | Heterogeneous catalysts, easily separable and reusable, often require higher temperatures. |

| Organometallic | Titanates, Zirconates | Can be effective under milder conditions, may require specific handling procedures. google.com |

Aminolysis for Imide and Amide Derivatives

The reaction of this compound with amines, known as aminolysis, is a versatile method for the synthesis of N-substituted phthalimides and phthalamic acid derivatives. This reaction proceeds through a nucleophilic acyl substitution mechanism.

The reaction of this compound with primary amines leads to the formation of N-substituted phthalimides. This transformation typically occurs in two steps: the initial reaction of the amine with the anhydride forms a phthalamic acid intermediate, which then undergoes cyclization, usually upon heating, to yield the corresponding phthalimide (B116566). organic-chemistry.orgrsc.org The reaction is analogous to the general synthesis of phthalimides from phthalic anhydride. byjus.comwikipedia.org The use of various amines allows for the introduction of a wide range of substituents on the nitrogen atom, providing a diverse library of N-substituted 4,5-diethylphthalimides. These reactions can be carried out under various conditions, including in the presence of catalysts or under solvent-free microwave irradiation to enhance reaction rates and yields. nih.gov

The general reaction scheme is as follows:

This compound + R-NH₂ → N-Substituted 4,5-diethylphthalamic acid → N-Substituted 4,5-diethylphthalimide + H₂O

| Reactant 1 | Reactant 2 | Product |

| This compound | Primary Amine (R-NH₂) | N-Substituted 4,5-diethylphthalimide |

This table illustrates the general reaction for the formation of N-substituted phthalimides.

The initial product of the reaction between this compound and an amine is a phthalamic acid derivative. nih.gov This occurs through the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring. This reaction is typically fast and can often be performed at room temperature. The resulting phthalamic acid contains both a carboxylic acid group and an amide group. The stability of the phthalamic acid intermediate can vary depending on the reaction conditions and the nature of the amine used. In some cases, the phthalamic acid can be isolated as the final product, especially if the subsequent cyclization to the imide is disfavored. nih.gov

The general reaction scheme is as follows:

This compound + R-NH₂ → N-Substituted 4,5-diethylphthalamic acid

| Reactant 1 | Reactant 2 | Product |

| This compound | Amine (R-NH₂) | N-Substituted 4,5-diethylphthalamic acid |

This table illustrates the general reaction for the formation of phthalamic acid derivatives.

Reactions with Peroxides to Form Peroxyacids

This compound can react with hydrogen peroxide to form the corresponding peroxyacid, 4,5-diethyl-2-carboxyperoxybenzoic acid. This reaction is analogous to the formation of monoperoxyphthalic acid from phthalic anhydride. byjus.comorgsyn.org The reaction typically proceeds by the nucleophilic addition of hydrogen peroxide to one of the carbonyl groups of the anhydride, followed by ring opening. wikipedia.org These peroxyacids are useful oxidizing agents in various organic transformations. The reaction is often carried out in the presence of a base, which deprotonates the hydrogen peroxide, making it a more potent nucleophile. orgsyn.org

The general reaction scheme is as follows:

This compound + H₂O₂ → 4,5-Diethyl-2-carboxyperoxybenzoic acid

| Reactant 1 | Reactant 2 | Product |

| This compound | Hydrogen Peroxide (H₂O₂) | 4,5-Diethyl-2-carboxyperoxybenzoic acid |

This table illustrates the general reaction for the formation of peroxyacids.

Aromatic Electrophilic and Nucleophilic Substitution Reactions

The benzene (B151609) ring of this compound is activated towards electrophilic substitution by the two electron-donating ethyl groups. Conversely, the anhydride group is electron-withdrawing, which can influence the regioselectivity of these reactions.

Friedel-Crafts Reactions for Anthraquinone (B42736) Derivatives

This compound can undergo Friedel-Crafts acylation with aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride, to produce anthraquinone derivatives. nih.govtandfonline.comresearchgate.net In this reaction, the anhydride acts as the acylating agent. The reaction proceeds through the formation of an acylium ion intermediate, which then attacks the aromatic ring of the other reactant. The initial acylation product is a benzoylbenzoic acid derivative, which can then be cyclized in the presence of a strong acid, like sulfuric acid, to yield the corresponding substituted anthraquinone. nih.gov The ethyl groups on the phthalic anhydride ring will influence the properties of the resulting anthraquinone.

The general two-step process is:

this compound + Aromatic Compound (e.g., Benzene) + AlCl₃ → 2-Benzoyl-4,5-diethylbenzoic acid

2-Benzoyl-4,5-diethylbenzoic acid + H₂SO₄ → 1,2-Diethylanthraquinone

| Reactant 1 | Reactant 2 | Catalyst | Intermediate Product | Final Product |

| This compound | Benzene | AlCl₃ | 2-Benzoyl-4,5-diethylbenzoic acid | 1,2-Diethylanthraquinone |

This table outlines the Friedel-Crafts reaction for the synthesis of anthraquinone derivatives.

Other Aromatic Functionalization Pathways

While Friedel-Crafts reactions are a prominent example, the aromatic ring of this compound can potentially undergo other electrophilic substitution reactions such as nitration, halogenation, and sulfonation. The directing effects of the two ethyl groups (ortho, para-directing) and the anhydride group (meta-directing) would influence the position of the incoming electrophile. The substitution pattern would be a result of the interplay of these electronic effects and steric hindrance. For instance, in electrophilic substitution on phthalic acid, the carboxyl groups direct the incoming electrophile to the meta positions. quora.com Given the activating nature of the ethyl groups, substitution would be expected to occur at the positions ortho and para to them, which are also meta to the anhydride's carbonyl groups.

Further research would be needed to fully elucidate the specific outcomes and conditions for these other functionalization pathways for this compound.

Polymerization and Curing Reactions of this compound

The reactivity of this compound is characterized by the electrophilic nature of its carbonyl carbons, making it susceptible to nucleophilic attack. This reactivity is central to its role in polymerization and as a curing agent, where the anhydride ring is opened to form ester linkages, leading to the creation of robust polymer networks.

Copolymerization with Epoxides

The ring-opening copolymerization (ROCOP) of cyclic anhydrides and epoxides is a highly efficient method for synthesizing polyesters, offering excellent atom economy and thermodynamic advantages over traditional polycondensation. nih.gov In this reaction, this compound can be copolymerized with various epoxides to produce alternating polyesters. The reaction is typically facilitated by a catalyst system, often composed of a Lewis acid (such as a metal complex) and a nucleophilic co-catalyst (a Lewis base). nih.govnih.gov

The mechanism involves the activation of the epoxide by the Lewis acid, making it more susceptible to nucleophilic attack by the co-catalyst-activated anhydride. The process results in the alternating insertion of anhydride and epoxide monomers, yielding polyesters with controlled molecular weights and narrow dispersity. nih.govrsc.org Studies on the parent compound, phthalic anhydride, show that catalyst systems like salophen chromium(III) complexes or metal-free Lewis pairs such as B(C₂H₅)₃/PPNCl are highly effective. rsc.orgrsc.org The choice of catalyst, co-catalyst, and epoxide comonomer allows for the tuning of the resulting polyester's properties. mdpi.com For instance, copolymerization of phthalic anhydride with cyclohexene (B86901) oxide can yield polyesters with high glass transition temperatures (Tg) up to 147 °C. mdpi.com

Binary catalytic systems, such as amine-bis(phenolate) chromium(III) complexes combined with a co-catalyst like 4-dimethylaminopyridine (B28879) (DMAP), have proven to be more active than the complexes used alone. nih.gov

Table 1: Catalyst Systems and Conditions for Phthalic Anhydride Copolymerization with Epoxides

| Catalyst System | Co-catalyst | Epoxide Monomer | Temperature (°C) | Resulting Polymer Properties |

|---|---|---|---|---|

| Salophen chromium(III) complexes | DMAP | Cyclohexene oxide, Styrene oxide, Propylene oxide, etc. rsc.org | 110 | Mₙ up to 19 kg mol⁻¹, narrow dispersity. rsc.org |

| B(C₂H₅)₃/PPNCl (Lewis Pair) | - | Cyclohexene oxide, tert-butyl glycidyl (B131873) ether, etc. rsc.org | N/A | Mₙ up to 57.5 kg mol⁻¹, narrow dispersity (Mw/Mn as low as 1.07). rsc.org |

| Amine-bis(phenolate) Cr(III) complexes | DMAP, DBU, PPh₃ | Cyclohexene oxide, Phenyl glycidyl ether, etc. nih.govnih.gov | 110 | Mₙ up to 20.6 kg mol⁻¹, no polyether units. nih.govnih.gov |

This table is based on data for the parent phthalic anhydride and is illustrative of the reactions applicable to its 4,5-diethyl derivative.

Curing Agent Mechanisms in Resins (e.g., epoxy resins)

This compound serves as an effective hardener or curing agent for epoxy resins. Anhydride-cured epoxy systems are valued for their excellent thermal stability, superior electrical insulation properties, and good chemical resistance. google.comtri-iso.com The low cost and low exotherm during the curing process make anhydrides suitable for large castings and laminates. douwin-chem.com

The curing mechanism is a multi-step process initiated by the reaction of the anhydride with a hydroxyl group present on the epoxy resin backbone or from ambient moisture. This initial reaction opens the anhydride ring to form a monoester and a free carboxylic acid group. tri-iso.com This newly formed carboxylic acid then reacts with an epoxy (oxirane) ring, generating a hydroxyl group and an ester linkage. The regenerated hydroxyl group can then react with another anhydride molecule, propagating the cross-linking reaction. tri-iso.com

This process creates a densely cross-linked polyester (B1180765) network, which imparts high-performance characteristics to the cured resin. tri-iso.com The reaction requires elevated temperatures and is almost always accelerated by a catalyst, typically a tertiary amine like benzyldimethylamine (BDMA) or an imidazole. google.comepo.org These catalysts promote esterification, leading to a more efficient and complete cure. epo.org The final properties of the cured resin, such as hardness and heat distortion temperature, are dependent on the specific epoxy resin, the epoxy-to-anhydride ratio, and the curing schedule. tri-iso.comdouwin-chem.com

Table 2: Typical Curing Parameters for Phthalic Anhydride in Epoxy Resins

| Parameter | Value/Condition |

|---|---|

| Recommended Usage | 30-50 parts per hundred resin (phr) douwin-chem.com |

| Typical Catalyst | Tertiary amines (e.g., benzyldimethylamine) google.com |

| Curing Schedule | 100°C for 2 hours, followed by a post-cure at 150°C for 5 hours douwin-chem.com |

| Resulting Properties | High temperature stability, excellent electrical properties, good mechanical strength. google.comdouwin-chem.com |

| Heat Distortion Temp. | 110–147°C douwin-chem.com |

This table is based on data for the parent phthalic anhydride and is illustrative of the curing process applicable to its 4,5-diethyl derivative.

Polycondensation with Diols for Polyester Formation

Polyesters can be synthesized via the polycondensation of this compound with polyols, particularly diols. researchgate.net This method is a cornerstone of polyester production for applications ranging from coatings to flexible and rigid foams. poliuretanos.com.br The reaction involves heating the anhydride with a molar excess of a diol, such as ethylene (B1197577) glycol, diethylene glycol, or glycerol (B35011). scielo.brgoogle.com

The reaction proceeds through the opening of the anhydride ring by a hydroxyl group from the diol, forming an ester linkage and a carboxylic acid. This acid group then condenses with another hydroxyl group, releasing a molecule of water and forming a second ester linkage, thus building the polymer chain. researchgate.net To achieve high molecular weight polymers, the water byproduct must be efficiently removed, often by conducting the reaction at high temperatures (180-230°C) and under vacuum. researchgate.netacs.org

The structure of the resulting polyester is heavily influenced by the choice of diol and the monomer ratio. poliuretanos.com.brscielo.br Using di-functional monomers like diethylene glycol leads to linear polymers, whereas polyols with functionality greater than two, such as glycerol or trimethylolpropane, create branched or cross-linked polyester networks. poliuretanos.com.br The rigid aromatic ring of the diethyl-phthalic moiety imparts stiffness, making these polyesters suitable for use in rigid foams and high-performance coatings. poliuretanos.com.br

Photoreduction and Radical Chemistry

Detailed studies specifically on the photoreduction, excited triplet state reactions, and radical chemistry of this compound are not extensively available in the public literature. However, insights can be drawn from the behavior of related phthalate compounds, such as diethyl phthalate (DEP).

Excited Triplet State Reactions

Specific research detailing the excited triplet state reactions of this compound could not be found in the provided search results. This area remains a subject for future investigation.

Anion Radical and Hydrogen Adduct Formation

While direct information on anion radical formation for this compound is scarce, studies on the radical chemistry of diethyl phthalate (DEP) during degradation processes provide relevant data. researchgate.net In advanced oxidation processes, such as UV/peroxymonosulfate, DEP is degraded through reactions with primary radicals like hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻). researchgate.net These highly reactive species can attack the aromatic ring of the phthalate. researchgate.net

Furthermore, these primary radicals can be converted into secondary radicals depending on the water matrix components. researchgate.net Laser flash photolysis studies have determined the second-order rate constants for the reaction of various phthalate esters with these radicals, indicating very fast reaction rates, particularly with the chlorine radical (Cl•). researchgate.net

Table 3: Second-Order Rate Constants for Reactions of Phthalate Esters with Various Radicals

| Radical Species | Rate Constant (M⁻¹s⁻¹) |

|---|---|

| Hydroxyl Radical (•OH) | (3.5–4.4) × 10⁹ |

| Sulfate Radical (SO₄•⁻) | (4.9–5.6) × 10⁸ |

| Dichloride Radical Ion (Cl₂•⁻) | (1.1–1.3) × 10⁷ |

| Chlorine Radical (Cl•) | (1.8–2.0) × 10¹⁰ |

Source: researchgate.net. Data pertains to phthalate esters like diethyl phthalate and provides an indication of the potential reactivity of the aromatic ring in related structures.

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of 4,5-Diethyl-phthalic acid anhydride (B1165640), providing detailed information about the hydrogen and carbon environments within the molecule.

¹H and ¹³C NMR spectroscopy are fundamental in verifying the molecular structure of 4,5-Diethyl-phthalic acid anhydride. The presence of two ethyl groups on the aromatic ring introduces specific resonances that are key to its identification.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and ethyl group protons. The aromatic protons, due to the symmetry of the 4,5-disubstituted pattern, would likely appear as a singlet, or a very narrow multiplet, in the region of δ 7.5–8.5 ppm. The ethyl groups give rise to a characteristic quartet for the methylene (B1212753) protons (-CH₂) around δ 2.5–3.0 ppm and a triplet for the methyl protons (-CH₃) in the δ 1.2–1.4 ppm range . The integration of these signals would confirm the ratio of aromatic to ethyl protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further structural confirmation. It would show distinct signals for the carbonyl carbons of the anhydride group, the aromatic carbons, and the carbons of the ethyl substituents. The electron-donating nature of the ethyl groups would influence the chemical shifts of the aromatic carbons compared to the parent phthalic anhydride.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| Aromatic CH | ¹H | 7.5 - 8.5 | Singlet | - |

| Methylene (-CH₂) | ¹H | 2.5 - 3.0 | Quartet | ~ 7 Hz |

| Methyl (-CH₃) | ¹H | 1.2 - 1.4 | Triplet | ~ 7 Hz |

| Carbonyl (C=O) | ¹³C | 160 - 170 | - | - |

| Aromatic C-O | ¹³C | 140 - 150 | - | - |

| Aromatic C-C | ¹³C | 120 - 140 | - | - |

| Methylene (-CH₂) | ¹³C | 20 - 30 | - | - |

| Methyl (-CH₃) | ¹³C | 10 - 20 | - | - |

Note: These are predicted values based on typical ranges for similar structures. Actual experimental values may vary.

Isomerism is a critical aspect of substituted phthalic anhydrides. NMR spectroscopy can readily distinguish between different isomers, such as 3,6-diethyl-phthalic acid anhydride and this compound, as the symmetry and resulting signal patterns in the aromatic region of the NMR spectrum would be distinctly different.

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and monitoring the progress of its reactions.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by the characteristic stretches of the cyclic anhydride functionality. Two distinct carbonyl (C=O) stretching bands are expected due to symmetric and asymmetric stretching modes. For cyclic anhydrides, these typically appear at approximately 1850 cm⁻¹ and 1770 cm⁻¹ . The presence of these two strong absorption bands is a clear indicator of the anhydride group. Additionally, a C-O-C stretching vibration is expected in the 1300-1000 cm⁻¹ region. The ethyl groups will exhibit C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1460 cm⁻¹ and 1380 cm⁻¹. During a reaction such as hydrolysis, the disappearance of the characteristic anhydride carbonyl bands and the appearance of a broad O-H stretch (from the carboxylic acid) and a single, broader C=O stretch at a lower wavenumber would signify the progress of the reaction.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=O stretches of the anhydride are also Raman active. Aromatic ring vibrations are often strong in Raman spectra, providing a good fingerprint of the substitution pattern.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric C=O Stretch | IR | ~ 1850 | Strong |

| Symmetric C=O Stretch | IR | ~ 1770 | Strong |

| Aromatic C=C Stretch | IR, Raman | 1600 - 1450 | Medium |

| C-O-C Stretch | IR | 1300 - 1000 | Strong |

| C-H Stretch (Aromatic) | IR, Raman | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | IR, Raman | 3000 - 2850 | Medium |

Note: These are expected frequency ranges based on the analysis of similar cyclic anhydrides.

In situ vibrational spectroscopy, particularly Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, is a powerful process analytical technology (PAT) tool for monitoring reactions involving anhydrides in real-time. A probe immersed in the reaction mixture continuously records IR spectra, allowing for the tracking of reactant consumption and product formation without the need for sampling. This technique provides valuable kinetic data and can help in understanding reaction mechanisms and optimizing reaction conditions. For example, in the reaction of this compound with an amine to form an imide, the disappearance of the anhydride C=O bands and the appearance of new C=O bands corresponding to the imide could be monitored in real-time.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to gain structural information through the analysis of its fragmentation patterns. With a molecular formula of C₁₂H₁₂O₃, the expected exact mass can be calculated and confirmed using high-resolution mass spectrometry (HRMS).

Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a primary tool for determining the molecular weight of this compound. The compound has a chemical formula of C₁₂H₁₂O₃ and a molecular weight of 204.22 g/mol . In mass spectrometry, this would be observed as the molecular ion peak (M⁺) in the mass spectrum.

The fragmentation pattern observed in the mass spectrum provides a structural fingerprint of the molecule. While a specific mass spectrum for this compound is not widely published, a predictable fragmentation pattern can be inferred from the known behavior of phthalic anhydride and related phthalate (B1215562) esters under ionization.

Key fragmentation pathways for phthalate derivatives often involve the anhydride or ester functionalities. For this compound, electron ionization (EI) would likely lead to characteristic fragmentation patterns. The base peak for many phthalate esters is found at a mass-to-charge ratio (m/z) of 149, corresponding to the protonated phthalic anhydride structure. ingentaconnect.com For the diethyl-substituted anhydride, characteristic losses would be expected from the aliphatic side chains.

Expected Fragmentation Pathways:

Loss of an ethyl radical (•C₂H₅): This would result in a fragment ion at m/z 175.

Loss of ethylene (B1197577) (C₂H₄): A rearrangement process could lead to the loss of a neutral ethylene molecule, resulting in a fragment ion at m/z 176.

Cleavage of the anhydride ring: Similar to phthalic anhydride itself, fragmentation of the ring could lead to the loss of carbon monoxide (CO) or carbon dioxide (CO₂), generating further characteristic ions.

The analysis of these fragments helps to confirm the presence of the diethyl substitution on the phthalic anhydride core structure. stackexchange.comnih.gov

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Mass/Charge Ratio) | Proposed Fragment Identity | Notes |

|---|---|---|

| 204 | [C₁₂H₁₂O₃]⁺• | Molecular Ion (M⁺•) |

| 175 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for unequivocally determining the elemental composition of a compound. thermofisher.com By measuring the mass of an ion with very high accuracy (typically to four or five decimal places), HRMS can distinguish between molecules that have the same nominal mass but different elemental formulas.

For this compound, HRMS would be used to confirm the elemental formula C₁₂H₁₂O₃. The exact mass of this compound is 204.07864 Da. An HRMS instrument would measure the mass of the molecular ion and compare it to the theoretical value. A match within a narrow tolerance (e.g., ±5 ppm) provides strong evidence for the assigned elemental composition, ruling out other potential isobaric compounds. This technique is crucial for confirming the identity of newly synthesized compounds or for identifying unknowns in complex mixtures. nih.govnih.gov

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatography is indispensable for assessing the purity of this compound and for monitoring the progress of chemical reactions in which it is a reactant or product. Various chromatographic methods offer different advantages in terms of resolution, sensitivity, and compatibility with different sample types.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of phthalic anhydrides. epa.gov A significant consideration for the HPLC analysis of this compound is its reactivity with water. In the presence of water, which is a common component of mobile phases in reversed-phase HPLC, the anhydride ring rapidly hydrolyzes to form the corresponding dicarboxylic acid, 4,5-Diethyl-phthalic acid. glsciences.comoecd.org Therefore, HPLC methods typically detect the acid form.

Typical HPLC conditions for analyzing the hydrolyzed product would involve:

Column: A reversed-phase column, such as a C18 or C8, is commonly used. google.comsielc.com

Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is typical. The aqueous phase is often acidified with phosphoric acid or perchloric acid to a pH of around 2.2-2.6. google.com This suppresses the ionization of the carboxylic acid groups, leading to better peak shape and retention. glsciences.com

Detection: UV detection is standard, with a wavelength typically set between 225 and 235 nm. google.com

This method allows for the separation of the target compound from starting materials, byproducts, and other impurities.

Gas Chromatography (GC)

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. zbaqchem.com It offers high resolution and is often coupled with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification. researchgate.net

A key analytical challenge is that the corresponding 4,5-Diethyl-phthalic acid, if present in the sample, can undergo thermal dehydration in the hot GC injector port, converting it back into the anhydride. acs.org This can lead to an overestimation of the anhydride's concentration.

Typical GC conditions would include:

Column: A capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl methyl polysiloxane (5-type) phase, is generally effective. oup.comrestek.com

Injector: A split/splitless injector is used, with a temperature set high enough to ensure rapid volatilization (e.g., 280-310°C) without causing thermal degradation. google.com

Temperature Program: A temperature ramp is used to elute compounds based on their boiling points, ensuring good separation. oup.com

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS)

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, provide the highest degree of confidence in both identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a definitive analytical method for volatile compounds. nih.gov The GC separates the components of a mixture, and the MS provides a mass spectrum for each component as it elutes. oup.comsemanticscholar.org This allows for positive identification of this compound based on both its retention time and its unique fragmentation pattern, as discussed in section 4.3.1. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is an extremely sensitive and selective technique, particularly useful for analyzing compounds in complex matrices. zbaqchem.comnih.gov For this compound, the analysis would likely target the hydrolyzed diacid form. Tandem mass spectrometry (MS/MS) involves selecting the molecular ion of the target compound and fragmenting it to produce specific product ions. sciex.com By monitoring for these specific parent-to-product ion transitions (a technique called Multiple Reaction Monitoring or MRM), exceptional selectivity and low detection limits can be achieved. sciex.com

Table 2: Overview of Chromatographic Techniques

| Technique | Analyzed Form | Typical Column | Key Advantages |

|---|---|---|---|

| HPLC-UV | 4,5-Diethyl-phthalic acid (hydrolyzed) | C18, C8 | Robust, widely available |

| GC-FID/MS | This compound | 5% Phenyl Polysiloxane | High resolution, definitive identification with MS |

| LC-MS/MS | 4,5-Diethyl-phthalic acid (hydrolyzed) | C18 | High sensitivity and selectivity |

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification of an analyte to create a new compound with properties that are more suitable for a specific analytical technique. For the analysis of this compound and its corresponding acid, derivatization is most commonly employed to improve performance in GC analysis. nih.gov

The primary goal is often to convert the polar, less volatile 4,5-Diethyl-phthalic acid into a more volatile and thermally stable ester. This is typically achieved through esterification, for example, by reacting the acid with an alcohol like methanol in the presence of a catalyst such as boron trifluoride (BF₃). acs.org This converts the two carboxylic acid groups into methyl esters, which are much more amenable to GC analysis.

Innovative two-step derivatization methods have been developed to allow for the simultaneous quantification of both an anhydride and its corresponding acid in the same sample. nih.gov

Step 1: The anhydride is selectively reacted with one alcohol (e.g., ethanol) under mild conditions.

Step 2: A different alcohol (e.g., methanol) with a catalyst is added to esterify the carboxylic acid groups of the diacid.

This process results in two distinct ester derivatives that can be separated and quantified by GC-MS, allowing for an accurate determination of the original concentrations of both the anhydride and the acid in the sample. acs.org

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the chemical and physical properties of molecules. For a compound like 4,5-Diethyl-phthalic acid anhydride (B1165640), DFT calculations, often using a basis set like B3LYP/6-311G(d,p), would provide fundamental insights into its molecular characteristics. prezi.com

DFT calculations are instrumental in mapping the electronic structure of a molecule. This involves determining the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

For substituted phthalic anhydrides, the distribution of these frontier orbitals is key. The HOMO is typically located over the electron-rich aromatic ring and the ethyl substituents, while the LUMO is concentrated on the electron-withdrawing anhydride portion of the molecule. This separation dictates the molecule's behavior in chemical reactions.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Phthalic Anhydride (Based on Analogous Compounds)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -7.5 | Highest Occupied Molecular Orbital; region of electron donation. |

| LUMO | -2.1 | Lowest Unoccupied Molecular Orbital; region of electron acceptance. |

| HOMO-LUMO Gap | 5.4 | Indicator of chemical stability and reactivity. |

This table is illustrative and provides expected values for a substituted phthalic anhydride based on computational studies of similar molecules.

From the electronic structure, various reactivity descriptors can be calculated to predict how a molecule will interact with other chemical species. These descriptors provide a quantitative measure of a molecule's reactivity and selectivity. rsc.org

Chemical Potential (μ) : Measures the escaping tendency of electrons from a system. A higher chemical potential indicates a greater tendency to donate electrons.

Global Hardness (η) and Softness (S) : Hardness is a measure of resistance to change in electron distribution. A large HOMO-LUMO gap corresponds to a "hard" molecule, implying lower reactivity. Softness is the reciprocal of hardness.

Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons.

Fukui Functions (f(r)) : These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. rsc.org For an anhydride, the carbonyl carbons are typically predicted to be the primary sites for nucleophilic attack. rsc.org

Table 2: Illustrative Global Reactivity Descriptors for 4,5-Diethyl-phthalic acid anhydride (Conceptual)

| Descriptor | Formula | Conceptual Value | Significance |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.8 eV | Tendency to exchange electrons with the environment. |

| Global Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.7 eV | Resistance to change in electron configuration. |

| Global Softness (S) | 1 / (2η) | 0.185 eV⁻¹ | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) | 4.26 eV | Propensity to act as an electrophile. |

This table presents conceptual values to illustrate the type of data generated from DFT calculations for reactivity analysis.

DFT calculations can accurately predict spectroscopic data, which is invaluable for confirming the structure of synthesized compounds. rsc.org

Infrared (IR) Spectroscopy : Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. For this compound, characteristic peaks for the C=O stretching of the anhydride group (typically two bands around 1750-1850 cm⁻¹) and C-H stretching of the ethyl groups and aromatic ring would be predicted. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : DFT can predict ¹H and ¹³C NMR chemical shifts. For this molecule, distinct signals would be predicted for the aromatic protons, the methylene (B1212753) (-CH₂-) protons, and the methyl (-CH₃) protons of the ethyl groups, as well as for the different carbon atoms in the molecule. rsc.org These theoretical predictions serve as a powerful tool for interpreting experimental spectra. rsc.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes and intermolecular interactions. nih.gov These simulations are governed by a force field that describes the potential energy of the system. nih.gov

MD simulations can explore the conformational landscape of this compound. The ethyl groups attached to the benzene (B151609) ring have rotational freedom, leading to various possible conformations (rotamers). MD simulations would reveal the most stable conformations and the energy barriers between them.

Furthermore, these simulations can elucidate intermolecular interactions in the condensed phase (solid or liquid). By simulating a system containing many molecules of this compound, one can study how they pack together and interact through forces like van der Waals interactions and electrostatic interactions between the polar anhydride rings.

The interaction of phthalate (B1215562) derivatives with surfaces like graphene oxide (GO) and reduced graphene oxide (rGO) has been a subject of study, driven by applications in environmental remediation and materials science. nih.govwikipedia.org MD simulations are well-suited to investigate these adsorption processes at an atomic level.

Table 3: Potential Intermolecular Forces in the Adsorption of this compound on Graphene Surfaces (Theoretical)

| Graphene Surface | Primary Driving Force | Secondary Interaction | Expected Adsorption Strength |

| Pristine Graphene | π-π Stacking | Van der Waals | Moderate to Strong |

| Graphene Oxide (GO) | Hydrogen Bonding | π-π Stacking, Electrostatic | Strong |

| Reduced Graphene Oxide (rGO) | Hydrophobic & π-π Stacking | Van der Waals | Stronger than on GO |

This table is a theoretical representation based on studies of similar phthalate compounds and the known properties of graphene surfaces. nih.govwikipedia.org

Reaction Pathway and Mechanism Elucidation

The investigation of reaction pathways for this compound would theoretically involve the use of computational chemistry to map out the step-by-step transformation of reactants into products. This process is crucial for understanding reaction kinetics and for optimizing reaction conditions.

Computational fluid dynamics (CFD) is a powerful tool for analyzing and simulating chemical reactions, including the synthesis of anhydrides. semanticscholar.orgetasr.comresearchgate.net For instance, in the industrial production of phthalic anhydride from o-xylene (B151617), CFD has been used to model the reaction within a reactor, considering factors like species transport, reaction mechanisms, and hydrodynamics. semanticscholar.org This approach allows for a comprehensive understanding of how temperature, pressure, and catalyst performance influence the yield of the final product. semanticscholar.orgetasr.comresearchgate.net

A typical nucleophilic acyl substitution reaction involving an anhydride proceeds through a generic mechanism. libretexts.org The nucleophile attacks one of the carbonyl carbons, leading to a tetrahedral intermediate. Subsequently, the carbonyl double bond reforms, and a carboxylate leaving group is expelled. libretexts.org If the nucleophile is neutral, a final deprotonation step occurs. libretexts.org

Transition State Characterization

A key aspect of elucidating a reaction mechanism is the characterization of its transition states. Transition state theory (TST) provides a framework for understanding reaction rates by examining the properties of the activated complex at the saddle point of a potential energy surface. wikipedia.orgfiveable.me The transition state is a high-energy, unstable intermediate that represents the point of maximum potential energy along the reaction coordinate. fiveable.meyoutube.com

Computational methods, such as Density Functional Theory (DFT), are employed to locate and characterize these transition states. By calculating the vibrational frequencies of the molecular structure at the saddle point, a single imaginary frequency is identified, which confirms the structure as a true transition state. The properties of this state, including its geometry and energy, are critical for determining the reaction's activation energy.

For a hypothetical reaction, such as the hydrolysis of this compound, the transition state would involve the attacking water molecule forming a partial bond with the carbonyl carbon, while the C-O bond of the anhydride ring begins to break.

Hypothetical Transition State Data for Hydrolysis of this compound

| Parameter | Value | Unit |

| Imaginary Frequency | -350.4i | cm⁻¹ |

| C-OH₂ bond length | 1.85 | Å |

| C-O (ring) bond length | 1.92 | Å |

| Activation Energy (Ea) | 15.2 | kcal/mol |

This table presents hypothetical data for the transition state of the hydrolysis of this compound, as specific experimental or computational data is not available.

Energetic Profiles of Reactions

The energetic profile, or reaction coordinate diagram, provides a visual representation of the energy changes that occur throughout a chemical reaction. youtube.com It plots the potential energy of the system against the reaction coordinate, which represents the progress of the reaction. Key features of this profile include the energies of the reactants, products, intermediates, and transition states.

For the synthesis or subsequent reactions of this compound, computational methods would be used to calculate the energies of all species involved. This allows for the construction of a detailed energetic profile, offering insights into the feasibility and kinetics of the reaction. For example, the reaction of an anhydride with an amine to form an amide involves a multi-step mechanism with distinct intermediates and transition states, each with a calculable energy. saskoer.ca

Hypothetical Energetic Profile for the Aminolysis of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants (Anhydride + Amine) | 0.0 |

| Transition State 1 | +12.5 |

| Tetrahedral Intermediate | -5.8 |

| Transition State 2 | +8.2 |

| Products (Amide + Carboxylic Acid) | -15.3 |

This table presents a hypothetical energetic profile for the reaction of this compound with an amine. The values are for illustrative purposes due to the absence of specific literature data.

Advanced Applications and Materials Science Contributions

Polymer Chemistry and Engineering

In the realm of polymer chemistry, 4,5-Diethyl-phthalic acid anhydride (B1165640) can be envisioned as a versatile building block for creating high-performance materials. Its reactivity is centered around the anhydride functional group, which can readily participate in various polymerization and crosslinking reactions.

Synthesis of Specialty Polyesters and Polyamides

4,5-Diethyl-phthalic acid anhydride can serve as a key monomer in the synthesis of specialty polyesters and polyamides through polycondensation reactions. In these processes, the anhydride ring opens to form two carboxylic acid groups, which can then react with diols or diamines to form the respective polymer chains.

The incorporation of the 4,5-diethyl-substituted aromatic ring into the polymer backbone is expected to impart increased flexibility and solubility compared to polymers derived from the unsubstituted phthalic anhydride. This is due to the presence of the non-polar ethyl groups, which can disrupt polymer chain packing and reduce intermolecular forces. The general reaction for polyester (B1180765) synthesis involves the reaction of the anhydride with a diol, as shown below:

n (this compound) + n (HO-R-OH) → [-O-CO-(C₆H₂(C₂H₅)₂)-CO-O-R-]n + n H₂O

A similar reaction with a diamine would yield a polyamide. The properties of the resulting polyester or polyamide can be tailored by the choice of the comonomer (the diol or diamine) and by the specific characteristics imparted by the this compound.

Table 1: Anticipated Influence of 4,5-Diethyl-phthalic Anhydride on Polyester Properties (Comparative)

| Property | Polyester from Phthalic Anhydride | Polyester from 4,5-Diethyl-phthalic Anhydride (Expected) |

| Glass Transition Temperature (Tg) | Higher | Lower |

| Solubility in Organic Solvents | Lower | Higher |

| Flexibility | Lower | Higher |

Note: This table presents expected trends based on general principles of polymer chemistry, as specific experimental data for polyesters derived from this compound is not widely available.

Crosslinking Agents for Advanced Resins (e.g., epoxy resins)

Anhydrides are widely used as curing agents or hardeners for epoxy resins, and this compound can be expected to function effectively in this role. nih.gov The curing process involves the reaction of the anhydride with the hydroxyl groups present on the epoxy resin backbone, leading to the formation of a highly crosslinked, three-dimensional network. This network structure is responsible for the excellent mechanical, thermal, and chemical resistance properties of cured epoxy resins. tri-iso.comyoutube.com

The curing reaction proceeds in two main steps. First, a hydroxyl group attacks the anhydride ring, opening it to form a carboxylic acid and an ester linkage. The newly formed carboxylic acid then reacts with an epoxy group to form a hydroxyl group and another ester linkage. This process continues, building up the crosslinked network.

The presence of the diethyl groups in this compound would likely influence the crosslinking density and the final properties of the cured epoxy resin. The increased steric bulk of the diethyl groups might lead to a less densely crosslinked network compared to that formed with unsubstituted phthalic anhydride. This could result in a more flexible and tougher material. tetrawill.com

Modifiers for Polymer Properties (e.g., thermal resistance, impact resistance)

The incorporation of this compound into polymer structures can be a strategic approach to modify their properties. As a comonomer in polyesters or a crosslinking agent in epoxy resins, the diethyl-substituted aromatic ring can significantly influence the final material characteristics.

Impact Resistance: The introduction of the flexible diethyl groups is expected to enhance the impact resistance of the resulting polymers. These groups can act as internal plasticizers, allowing the polymer chains to move more freely and dissipate energy from an impact more effectively, thus reducing brittleness. tetrawill.com

Table 2: Expected Effect of 4,5-Diethyl-phthalic Anhydride as a Modifier

| Property | Base Polymer | Polymer Modified with 4,5-Diethyl-phthalic Anhydride (Expected) |

| Thermal Resistance (Tg) | High | Moderately High |

| Impact Resistance | Low | Moderate to High |

| Hardness | High | Moderate |

Note: This table illustrates the anticipated effects. Actual properties would depend on the base polymer and the concentration of the modifier.

Recyclable Polymer Networks

There is a growing interest in the development of recyclable thermosetting polymers to address environmental concerns. One promising approach involves the use of dynamic covalent bonds in the polymer network, which can be broken and reformed under specific conditions, allowing the material to be reprocessed or depolymerized back to its monomers.

Polymers derived from phthalic anhydride have been investigated for their potential in creating chemically recyclable networks. researchgate.net The ester linkages formed during polymerization with diols or epoxy resins can be susceptible to hydrolysis or transesterification, allowing for the breakdown of the polymer network. It is conceivable that polyesters or epoxy resins crosslinked with this compound could be designed for recyclability. The presence of the diethyl groups might influence the rate and efficiency of the depolymerization process.

Organic Synthesis Reagent

Beyond its applications in polymer science, this compound is also a valuable reagent in organic synthesis, serving as a precursor for the construction of more complex molecules.

Precursor for Complex Heterocyclic Compounds

Phthalic anhydride and its derivatives are well-established building blocks for the synthesis of a wide variety of heterocyclic compounds. tri-iso.com The anhydride functionality provides a reactive handle for the introduction of nitrogen, sulfur, and other heteroatoms into the molecular framework.

By reacting this compound with various nucleophiles, a diverse range of heterocyclic structures can be accessed. For instance, reaction with amines can lead to the formation of phthalimides, which are important intermediates in the synthesis of pharmaceuticals and other fine chemicals. Reaction with hydrazines can yield phthalazinones, and reactions with other bifunctional reagents can lead to the formation of more complex fused heterocyclic systems.

The diethyl groups at the 4 and 5 positions of the aromatic ring would be carried through these transformations, providing a means to introduce these substituents into the final heterocyclic products. This allows for the synthesis of novel compounds with potentially interesting biological or material properties. For example, studies on 4,5-dichlorophthalic anhydride have shown its utility in synthesizing various phthalimide (B116566) and dicarboxylic acid derivatives. tri-iso.com It is expected that this compound would exhibit similar reactivity, leading to a parallel range of diethyl-substituted heterocyclic compounds.

Environmental Fate and Transformation in Research Contexts

Biodegradation Pathways in Model Systems

In model systems, the biodegradation of phthalate (B1215562) esters like diethyl phthalate (DEP) is a well-documented process initiated by microorganisms. The primary degradation pathway involves a sequential series of hydrolysis reactions. This process is common for both aerobic and anaerobic degradation and has been identified in at least 10 bacterial genera. oup.com

The typical biodegradation sequence is as follows:

Initial Hydrolysis : The process begins with the enzymatic hydrolysis of one of the ester linkages. In the case of DEP, this step is carried out by esterases, cleaving one ethyl group to form monoethyl phthalate (MEP). oup.comwikipedia.org

Secondary Hydrolysis : The resulting monoester, MEP, undergoes a second hydrolysis reaction where the remaining ethyl group is cleaved, yielding phthalic acid (PA) as a central intermediate. oup.comwikipedia.org This primary degradation of the ester side-chains has been observed in various bacteria, including Micrococcus sp. oup.com

Aromatic Ring Cleavage : Following the formation of phthalic acid, secondary biodegradation occurs, which involves the mineralization of the aromatic ring through several potential pathways. oup.com The metabolic pathways for phthalate isomers typically converge at 3,4-dihydroxybenzoic acid, which then undergoes ring cleavage and is further metabolized into central carbon pathway intermediates. nih.gov

An alternative biodegradation pathway has been identified in soil environments co-contaminated with methanol. wikipedia.orgnih.gov In addition to the expected formation of MEP and PA, this pathway involves transesterification or demethylation reactions, leading to the formation of other intermediates such as ethyl methyl phthalate, dimethyl phthalate, and monomethyl phthalate. nih.govproquest.com

Several bacterial strains have been identified for their capability to degrade DEP and other phthalate esters. Strains of Pseudomonas, such as Pseudomonas juntendi, P. putida, and P. nitritireducens, have demonstrated the ability to utilize DEP as a carbon source, degrading over 99% of it within four days in lab studies. researchgate.net These strains can also metabolize the resulting phthalic acid. researchgate.net

Photodegradation Mechanisms

The photodegradation of diethyl phthalate (DEP), a structural analogue, occurs through different mechanisms depending on the conditions, such as the presence of a photocatalyst.

Under direct UV irradiation in an aqueous environment like seawater, the primary mechanism is the cleavage of the C-O bond in the ester linkage. sci-hub.st This bond breaking is the initial step, leading to the formation of mono-ethyl phthalate (MEP). sci-hub.st Further degradation of MEP can then occur, leading to the formation of phthalic anhydride (B1165640). sci-hub.st

In photocatalytic systems, such as those using titanium dioxide (TiO₂), the mechanism is more complex and involves highly reactive oxygen species. The degradation of DEP in these systems is primarily initiated by hydroxyl radicals (HO•) and sulfate (B86663) radicals (SO₄•⁻). acs.org Theoretical studies indicate that the most favorable pathways are H-abstraction from the aliphatic side chains. acs.org At a temperature of 298 K, the total rate constants for DEP degradation initiated by HO• and SO₄•⁻ are calculated to be 2.34 × 10⁹ and 1.24 × 10⁸ M⁻¹ s⁻¹, respectively. acs.org

Hydrolysis in Aqueous Environments (excluding environmental impact, focusing on chemical kinetics)

The hydrolysis of an anhydride, such as phthalic anhydride (the parent compound of 4,5-Diethyl-phthalic acid anhydride), is a fundamental chemical reaction in aqueous environments, converting the anhydride to its corresponding dicarboxylic acid.

The kinetics of phthalic anhydride hydrolysis show that the reaction mechanism involves the formation of the anhydride, which is then hydrolyzed to phthalic acid. researchgate.netnih.gov The rate of this reaction is influenced by pH and the presence of catalysts. Several bases, including acetate, phosphate, and carbonate, have been shown to accelerate the hydrolysis of phthalic anhydride. nih.govacs.org

The hydrolysis of phthalic anhydride proceeds through a complex formation with water molecules, which then reacts further or collapses to form phthalic acid. niscpr.res.in In mixed aqueous-organic solvents, the rate of hydrolysis decreases as the proportion of the organic co-solvent (like acetonitrile or 1,4-dioxan) increases. niscpr.res.in

The pH-rate profile for the hydrolysis of phthalic anhydride at 25°C indicates how the observed rate constant changes with pH.

| pH | Buffer System | Total Buffer Concentration (M) | Observed Rate Constant (k_obs) (s⁻¹) |

| 6.20 | H₂PO₄⁻/HPO₄²⁻ | 0.08 | 1.26 × 10⁻³ acs.org |

This table presents kinetic data for the hydrolysis of the parent compound, phthalic anhydride, as a model for the anhydride functional group.

By-product Analysis from Degradation Processes

The analysis of by-products from the degradation of diethyl phthalate (DEP) reveals a variety of intermediate compounds, which differ based on the degradation method employed. Gas chromatography-mass spectrometry (GC-MS) is a primary analytical technique used for the identification of these products. sci-hub.stresearchgate.net

During biodegradation , the primary and most consistently identified by-products are the partially hydrolyzed esters.

Monoethyl phthalate (MEP) : Formed from the initial hydrolysis of one ester bond. wikipedia.orgnih.gov

Phthalic acid (PA) : The final product of the complete hydrolysis of both ester side chains. wikipedia.orgnih.gov